Razuprotafib Displays Picomolar Potency for VE-PTP, Significantly Exceeding that of Tool Compounds for Other Phosphatases
Razuprotafib demonstrates exceptionally high potency for its primary target, VE-PTP, with an IC50 of 17 pM. This is several orders of magnitude more potent than other well-characterized orthosteric phosphatase inhibitors, such as Compound 8 (TC-PTP inhibitor, IC50 = 9 nM) or JMS-053 (PRL1/2/3 inhibitor, IC50 ~30 nM) [1]. Its selectivity against the structurally related phosphatase PTP1B is also high, with an IC50 of 780 nM, representing a >45,000-fold selectivity window for VE-PTP over PTP1B .
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 17 pM for VE-PTP; 780 nM for PTP1B |
| Comparator Or Baseline | Compound 8: 9 nM for TC-PTP; JMS-053: ~30 nM for PRL1/2/3 |
| Quantified Difference | Razuprotafib is ~529-fold more potent against VE-PTP than Compound 8 is against TC-PTP. It exhibits >45,000-fold selectivity for VE-PTP over PTP1B. |
| Conditions | Biochemical enzymatic assays |
Why This Matters
This exceptional potency and selectivity window supports its use as a highly specific tool for probing the VE-PTP/Tie2 pathway with minimal confounding effects from PTP1B inhibition, a common off-target for phosphatase inhibitors.
- [1] Mullard A. Phosphatase inhibitors. Nat Rev Drug Discov. 2023;22(1):19. Table 2: Selected orthosteric phosphatase modulators. View Source
